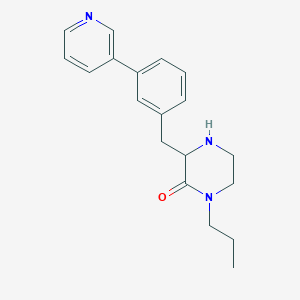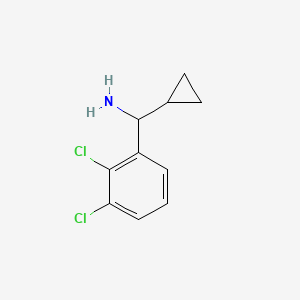
Cyclopropyl(2,3-dichlorophenyl)methanamine
Overview
Description
Cyclopropyl(2,3-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Cyclopropyl(2,3-dichlorophenyl)methanamine is 1S/C10H11Cl2N/c11-7-3-4-9 (12)8 (5-7)10 (13)6-1-2-6/h3-6,10H,1-2,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
1. Synthesis and Reaction Studies
A study by Yoshida et al. (1988) explored the preparation and reactions of cyclopropenone oximes, including 2,3-diphenyl and 2-methyl-3-phenyl derivatives. They investigated their reaction with alkyl and aryl isocyanates, leading to the formation of 4,6-diazaspiro[2.3]hexenones. This research is indicative of the potential applications of cyclopropyl compounds in organic synthesis and reaction mechanisms (H. Yoshida et al., 1988).
2. Industrial Synthesis Applications
Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, an antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This illustrates the role of cyclopropyl derivatives in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (Krisztina Vukics et al., 2002).
3. Pharmaceutical Intermediate Synthesis
Taber et al. (2004) developed a cleaner and more efficient alternative for the formation of sertraline imine, a key intermediate in the synthesis of Zoloft (sertraline hydrochloride). This work underscores the importance of cyclopropyl compounds in the development of streamlined pharmaceutical production processes (Geraldine Patricia Taber et al., 2004).
4. Development of Novel Compounds
Research by Demir et al. (2004) on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines demonstrates the use of cyclopropyl compounds in creating conformationally restricted homophenylalanine analogs. This highlights their role in the development of novel compounds with potential applications in medicinal chemistry (A. Demir et al., 2004).
5. Antiviral Activity Studies
A study by Kolocouris et al. (1994) on the synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines for antiviral activity against influenza A virus exemplifies the potential of cyclopropyl derivatives in developing new antiviral agents (N. Kolocouris et al., 1994).
Safety And Hazards
Cyclopropyl(2,3-dichlorophenyl)methanamine is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
cyclopropyl-(2,3-dichlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYGIZQRPLUCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C(=CC=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2,3-dichlorophenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)
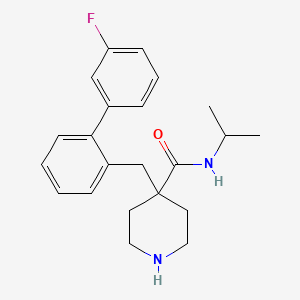
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
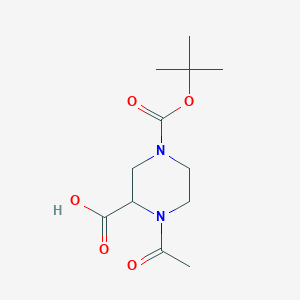
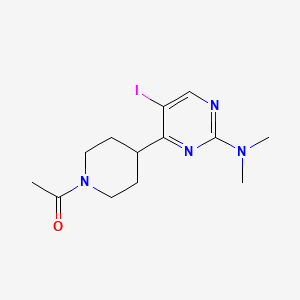
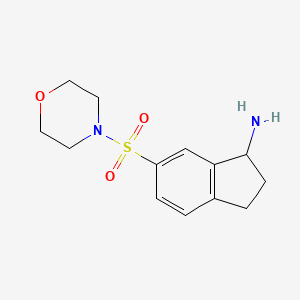
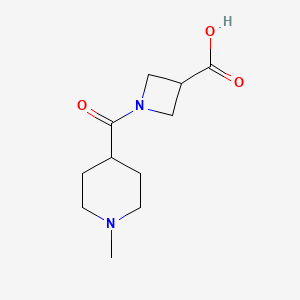
![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)
